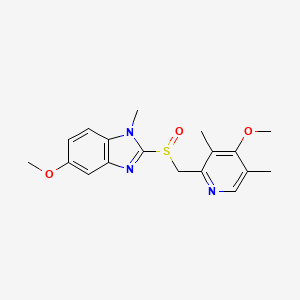

N-Methyl omeprazole

Description

BenchChem offers high-quality N-Methyl omeprazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl omeprazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89352-76-1 |

|---|---|

Molecular Formula |

C36H42N6O6S2 |

Molecular Weight |

718.9 g/mol |

IUPAC Name |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

InChI Key |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Synonyms |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl omeprazole chemical structure and properties

An In-Depth Technical Guide to N-Methyl Omeprazole

Introduction

N-Methyl omeprazole is a chemical compound closely related to omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[] It is often found as an impurity that can form during the synthesis of omeprazole or as a metabolite.[] Structurally, it features a methyl group on one of the nitrogen atoms of the benzimidazole ring, a key difference from the parent drug, omeprazole.[] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological context of N-Methyl omeprazole for researchers and drug development professionals.

Chemical Structure and Identifiers

N-Methyl omeprazole exists as a mixture of two constitutional isomers, depending on which nitrogen of the benzimidazole moiety is methylated: the 5-methoxy-1-methyl and the 6-methoxy-1-methyl isomers.[2][3] The 6-methoxy isomer is more commonly referenced in chemical databases.

| Identifier | Data | Source(s) |

| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | [2][4] |

| Alternate IUPAC Name | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | [] |

| CAS Number | 784143-42-6 (for 6-methoxy isomer) | [4] |

| Alternate CAS Number | 89352-76-1 (for 5-methoxy isomer or mixture) | [5][6] |

| Molecular Formula | C₁₈H₂₁N₃O₃S | [][4][5] |

| SMILES String | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC | [4] |

| InChI Key | WNUVTRNLJLQRDR-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of N-Methyl omeprazole.

| Property | Value | Source(s) |

| Molecular Weight | 359.44 g/mol | [2][5][7] |

| Appearance | White to Off-White Solid | [] |

| Purity | >95% (as a reference standard) | [][5] |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [][6] |

| XLogP3 | 2.2 | [4] |

Synthesis and Analysis

Synthetic Pathway

N-Methyl omeprazole is not typically synthesized as a primary target but rather arises as an impurity in the synthesis of omeprazole.[] A potential synthetic route involves the N-methylation of the omeprazole sulfide precursor (pyrmetazole) followed by oxidation.

Experimental Protocol: Synthesis of N-Methyl Omeprazole

-

N-methylation of Sulfide Intermediate:

-

Dissolve the omeprazole sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) in a suitable solvent.

-

Add a base, such as sodium hydroxide (NaOH), to deprotonate the benzimidazole nitrogen.

-

Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). This step produces a mixture of the N-methylated sulfide isomers.[8]

-

-

Purification of N-Methylated Sulfide:

-

Following the reaction, purify the crude product using column chromatography to isolate the N-methylated sulfide intermediate.[8]

-

-

Oxidation to Sulfoxide:

-

Dissolve the purified N-methylated sulfide in a suitable solvent like dichloromethane or ethanol.[9]

-

Cool the solution to 0-5°C using an ice bath.[9]

-

Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution.[9][10] This selectively oxidizes the sulfide to the sulfoxide, yielding N-Methyl omeprazole.

-

Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by recrystallization.[9]

-

References

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N′-Methyl Omeprazole Pharmaceutical Secondary Standard; Certified Reference Material [sigmaaldrich.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of N-Methyl Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-Methyl omeprazole, an important derivative and known impurity of the proton pump inhibitor, omeprazole. The following sections detail the chemical methodologies, experimental protocols, and quantitative data associated with its preparation, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

N-Methyl omeprazole is a methylated analog of omeprazole where a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring. This modification can occur at either the N-1 (6-methoxy isomer) or N-3 (5-methoxy isomer) position, leading to a mixture of regioisomers. Understanding the synthesis of N-Methyl omeprazole is crucial for the preparation of analytical standards to monitor impurities in omeprazole drug products and for exploring the structure-activity relationships of related compounds.

Two primary strategies for the synthesis of N-Methyl omeprazole have been identified: the direct methylation of omeprazole and the methylation of the sulfide precursor followed by oxidation. Both pathways yield a mixture of the N-1 and N-3 methylated isomers.

Synthesis Pathway 1: Direct N-Methylation of Omeprazole

This pathway involves the direct methylation of the benzimidazole nitrogen of omeprazole. It is a direct and efficient method for obtaining N-Methyl omeprazole.

Experimental Protocol

A solution of omeprazole is treated with an aqueous base, such as sodium hydroxide, to deprotonate the benzimidazole nitrogen, forming the corresponding sodium salt. Subsequently, a methylating agent, typically methyl iodide, is introduced to the reaction mixture. The reaction is generally heated to facilitate the methylation process.

Detailed Steps:

-

Omeprazole is dissolved in a suitable solvent, and an aqueous solution of sodium hydroxide is added.

-

Methyl iodide (1.0 equivalent) is added to the solution.

-

The reaction mixture is heated to 40°C for 1 hour.

-

Upon completion, the product is isolated and purified. This reaction is reported to be highly efficient, yielding exclusively the N-methylated sulfoxide.[1]

The direct methylation of omeprazole typically results in a nearly 1:1 mixture of the two regioisomers (5-methoxy and 6-methoxy).[1]

Synthesis Pathway 2: N-Methylation of Omeprazole Sulfide Followed by Oxidation

An alternative and commonly employed route involves the N-methylation of the sulfide precursor of omeprazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often referred to as "pyrmetazole"), followed by an oxidation step to form the sulfoxide.

Experimental Protocol

Step 1: N-Methylation of the Sulfide Precursor

The sulfide precursor is first N-methylated using a base and a methylating agent.

Detailed Steps:

-

The omeprazole sulfide precursor is treated with sodium hydroxide.

-

Methyl iodide is then added to the reaction mixture.

-

The reaction proceeds to yield N-methylated pyrmetazole as a mixture of the 5-methoxy and 6-methoxy isomers.[1]

-

The product is purified using techniques such as column chromatography and trituration.[1]

Step 2: Oxidation of the N-Methylated Sulfide

The resulting N-methylated sulfide is then oxidized to the corresponding sulfoxide, N-Methyl omeprazole.

Detailed Steps:

-

The purified N-methylated sulfide is dissolved in a suitable organic solvent, such as dichloromethane.

-

An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

-

The reaction mixture is stirred until the oxidation is complete.

-

The final product, N-Methyl omeprazole, is then isolated and purified.

This two-step approach also yields a mixture of the 5-methoxy and 6-methoxy isomers of N-Methyl omeprazole.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of N-Methyl omeprazole.

| Parameter | Pathway 1: Direct Methylation | Pathway 2: Methylation & Oxidation | Reference |

| Starting Material | Omeprazole | Omeprazole Sulfide | [1] |

| Methylating Agent | Methyl Iodide | Methyl Iodide | [1] |

| Base | Sodium Hydroxide | Sodium Hydroxide | [1] |

| Oxidizing Agent | Not Applicable | m-CPBA | [1] |

| Isomer Ratio (5-OMe:6-OMe) | ~ 50:50 | ~ 48:52 (for the sulfide) | [1] |

| Yield | Highly efficient | 60% (for the N-methylated sulfide) | [1] |

Purification and Characterization

Purification of N-Methyl omeprazole, which is obtained as a mixture of isomers, can be challenging. Column chromatography is a common method for separating the isomers.[1] It has been noted that preferential crystallization can be employed to enrich one isomer over the other. For instance, dissolving the 1:1 mixture of N-methylated sulfoxides in a minimal amount of dichloromethane followed by the slow addition of diethyl ether can induce the precipitation of a solid enriched in the 6-methoxy isomer (to a ratio of approximately 18:82).[1]

The characterization of the individual isomers is typically achieved using 2D correlation NMR spectroscopy.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for N-Methyl omeprazole.

References

N-Methyl Omeprazole: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl omeprazole, a derivative of the widely recognized proton pump inhibitor (PPI) omeprazole, is primarily encountered as an impurity in omeprazole synthesis. This technical guide provides a comprehensive overview of its mechanism of action, drawing parallels with its parent compound. While specific quantitative data for N-methyl omeprazole remains limited in publicly available literature, this document consolidates the theoretical framework of its action, supported by established knowledge of omeprazole. This guide includes detailed, generalized experimental protocols for the synthesis of N-methyl omeprazole and for the evaluation of its inhibitory activity on the H+/K+-ATPase. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

Omeprazole is a cornerstone in the management of acid-peptic disorders, exerting its effect through the irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] N-Methyl omeprazole is a structural analog and a known impurity of omeprazole.[][3] Understanding the mechanism of action of such derivatives is crucial for drug development, quality control, and for exploring potential structure-activity relationships (SAR) within this class of compounds.[] This guide delves into the core mechanism by which N-methyl omeprazole is presumed to inhibit the proton pump, based on the well-established action of omeprazole.

Core Mechanism of Action

The mechanism of action of N-methyl omeprazole is believed to closely mirror that of omeprazole, involving a multi-step process that culminates in the irreversible inhibition of the gastric H+/K+-ATPase in parietal cells.[]

Activation in Acidic Milieu

N-methyl omeprazole, like omeprazole, is a prodrug that requires activation in a highly acidic environment.[] The acidic canaliculus of the stimulated parietal cell provides the necessary low pH for this transformation. The proposed activation pathway involves the following steps:

-

Protonation: The N-methylated benzimidazole ring of N-methyl omeprazole undergoes protonation.

-

Chemical Rearrangement: This protonation facilitates a chemical rearrangement, leading to the opening of the benzimidazole ring and the formation of a reactive sulfenic acid intermediate.[]

-

Formation of the Active Inhibitor: The sulfenic acid is then converted into a tetracyclic sulfenamide, which is the active inhibitory species.

// Styling N_Methyl_Omeprazole [fillcolor="#FBBC05"]; Active_Sulfenamide [fillcolor="#34A853"]; Proton_Pump [fillcolor="#4285F4"]; Inhibited_Pump [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } ddg-01 Caption: Proposed mechanism of action for N-methyl omeprazole.

Irreversible Inhibition of H+/K+-ATPase

The active tetracyclic sulfenamide is a highly reactive electrophile that readily forms a covalent disulfide bond with the thiol group of specific cysteine residues on the luminal side of the H+/K+-ATPase.[4] For omeprazole, key cysteine residues involved in this covalent modification have been identified, with Cys813 being a primary target.[4] This irreversible binding leads to a conformational change in the enzyme, rendering it inactive and thereby blocking the final step in gastric acid secretion.

Quantitative Data

| Compound | Parameter | Value | Conditions | Reference |

| N-Methyl Omeprazole | IC50 (H+/K+-ATPase inhibition) | Data not available | - | - |

| Omeprazole | IC50 (H+/K+-ATPase inhibition) | 5.8 µM | - | |

| Omeprazole | IC50 (histamine-induced acid formation) | 0.16 µM | - | |

| Omeprazole | Ki (CYP2C19 inhibition) | 3.1 µM | - | |

| Omeprazole | Ki (CYP2C9 inhibition) | 40.1 µM | - | |

| Omeprazole | Ki (CYP3A inhibition) | 84.4 µM | - |

Pharmacokinetic Parameters of Omeprazole (for reference)

| Parameter | Value | Reference |

| Bioavailability | 30-40% (single dose), up to 60% (repeated dosing) | [6][7] |

| Protein Binding | ~95% | [6] |

| Metabolism | Hepatic (primarily CYP2C19 and CYP3A4) | [3] |

| Elimination Half-life | 0.5 - 1 hour | [6] |

| Excretion | ~80% renal, ~20% fecal | [7] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis of N-methyl omeprazole and for the in vitro assessment of its H+/K+-ATPase inhibitory activity. These protocols are based on established methods for omeprazole and its analogs.

Synthesis of N-Methyl Omeprazole

The synthesis of N-methyl omeprazole can be adapted from the procedures described for omeprazole and its N-methylated derivatives.[8][9] The general strategy involves the N-methylation of the benzimidazole core of omeprazole.

Materials:

-

Omeprazole

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve omeprazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a suitable base to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the benzimidazole nitrogen.

-

Methylation: Slowly add the methylating agent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-methyl omeprazole.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a generalized method to determine the IC50 value of N-methyl omeprazole for the gastric H+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[1][10]

Materials:

-

H+/K+-ATPase enriched gastric vesicles (commercially available or prepared from rabbit or porcine gastric mucosa)[1][11]

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

MgATP solution

-

KCl solution

-

N-Methyl Omeprazole stock solution in a suitable solvent (e.g., DMSO)

-

Reagent for phosphate detection (e.g., Malachite Green reagent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Gastric Vesicles: Isolate H+/K+-ATPase enriched vesicles from fresh or frozen gastric mucosa through differential and density gradient centrifugation.[1][12]

-

Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, H+/K+-ATPase vesicles, and varying concentrations of N-methyl omeprazole (or vehicle control). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of MgATP and KCl to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Termination and Color Development: Stop the reaction by adding the phosphate detection reagent. Allow for color development at room temperature.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. Determine the percentage of inhibition for each concentration of N-methyl omeprazole relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

N-Methyl omeprazole, a derivative of omeprazole, is presumed to act through the same fundamental mechanism of acid-catalyzed activation and subsequent irreversible inhibition of the gastric H+/K+-ATPase. While direct quantitative data on its potency and pharmacokinetics are currently lacking in the scientific literature, the established knowledge of omeprazole provides a strong framework for understanding its biological activity. The provided experimental protocols offer a basis for the synthesis and in vitro evaluation of N-methyl omeprazole, which would be essential to fully characterize its pharmacological profile. Further research is warranted to elucidate the specific quantitative aspects of its interaction with the proton pump and its overall physiological effects. Such studies would be valuable for a more complete understanding of the structure-activity relationships of proton pump inhibitors and for the quality control of omeprazole-based pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

In Vitro Biological Activity of N-Methyl Omeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. While the biological activity of omeprazole is extensively documented, N-Methyl omeprazole is primarily recognized as an impurity and a potential metabolite.[] This technical guide provides a comprehensive overview of the expected in vitro biological activities of N-Methyl omeprazole based on the well-established profile of omeprazole. It details the key in vitro assays used to characterize its potential as a proton pump inhibitor and its interaction with metabolic enzymes. This document is intended to serve as a foundational resource for researchers initiating studies on N-Methyl omeprazole, providing both theoretical context and practical experimental protocols.

Core Biological Activity: Proton Pump Inhibition

The primary mechanism of action for omeprazole and its analogs is the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[2] It is hypothesized that N-Methyl omeprazole, as a close structural analog, will exhibit a similar mechanism.

Mechanism of Action

Omeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculi, converts to a reactive tetracyclic sulfenamide.[3] This activated form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inhibition.[3] It is anticipated that N-Methyl omeprazole undergoes a similar acid-catalyzed activation.

Signaling Pathway: H+/K+-ATPase Inhibition

Caption: Acid-catalyzed activation and inhibition of H+/K+-ATPase by N-Methyl Omeprazole.

Quantitative Data Summary

Table 1: In Vitro H+/K+-ATPase Inhibition

| Compound | Assay Type | IC50 (µM) | Source |

| Omeprazole | Hog gastric microsomes | 1.1 | [4] |

| Omeprazole | Isolated gastric vesicles | Not specified | [5] |

| N-Methyl Omeprazole | (Predicted) | To be determined |

Table 2: In Vitro Cytochrome P450 Inhibition

| Compound | CYP Isoform | Inhibition Type | IC50 (µM) | K_i (µM) | Source |

| Omeprazole | CYP2C19 | Reversible | 8.4 ± 0.6 | 3.1 | [6] |

| Omeprazole | CYP3A4 | Reversible | 40 ± 4 | 84.4 | [6] |

| Omeprazole | CYP2C9 | Reversible | - | 40.1 | |

| N-Methyl Omeprazole | CYP2C19 | (Predicted) | To be determined | To be determined | |

| N-Methyl Omeprazole | CYP3A4 | (Predicted) | To be determined | To be determined |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for omeprazole and can be used to determine the inhibitory potential of N-Methyl omeprazole.[3][7][8][9]

Objective: To determine the IC50 value of N-Methyl omeprazole for the inhibition of H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase enriched gastric microsomes (porcine or rabbit)

-

N-Methyl omeprazole

-

Omeprazole (as a positive control)

-

Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA)

-

ATP

-

Malachite green reagent for phosphate detection

-

SCH28080 (a specific reversible H+/K+-ATPase inhibitor)

Workflow Diagram: H+/K+-ATPase Inhibition Assay

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions. Dissolve N-Methyl omeprazole and omeprazole in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Pre-incubation for Activation: In a 96-well plate, incubate the gastric microsomes with varying concentrations of N-Methyl omeprazole or omeprazole in a buffer at an acidic pH (e.g., pH 6.1) for 30 minutes at 37°C to facilitate the conversion of the prodrug to its active form.[8]

-

ATPase Reaction: Transfer the pre-incubated microsomes to the main assay buffer at pH 7.4. Initiate the reaction by adding ATP. The total reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

-

Phosphate Detection: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Data Analysis: Determine the specific H+/K+-ATPase activity by subtracting the activity in the presence of SCH28080. Calculate the percentage inhibition for each concentration of N-Methyl omeprazole relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is based on standard methods for assessing CYP inhibition and is crucial for evaluating potential drug-drug interactions.[6][10][11]

Objective: To determine the IC50 values of N-Methyl omeprazole for the inhibition of major drug-metabolizing CYP isoforms, particularly CYP2C19 and CYP3A4.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes

-

N-Methyl omeprazole

-

Known CYP inhibitors (as positive controls, e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A4)

-

CYP-specific probe substrates (e.g., (S)-mephenytoin for CYP2C19, midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Workflow Diagram: CYP Inhibition Assay

Caption: Experimental workflow for the in vitro CYP inhibition assay.

Procedure:

-

Preparation of Incubations: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, the CYP-specific probe substrate, and varying concentrations of N-Methyl omeprazole.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

-

Incubation: Incubate for a specific time, ensuring the reaction is in the linear range of metabolite formation.

-

Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the protein.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N-Methyl omeprazole compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Other Potential In Vitro Activities

Based on the known biological profile of omeprazole, N-Methyl omeprazole may also exhibit other in vitro activities that warrant investigation.

-

Anti-proliferative Effects: Omeprazole has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including those from Barrett's esophagus and gastric cancer.[12][13] These effects are often observed at concentrations higher than those required for proton pump inhibition and may involve different mechanisms, such as the modulation of signaling pathways like Hedgehog/Gli1.[12] Cell proliferation assays (e.g., MTT, CCK-8) and cell cycle analysis (flow cytometry) would be appropriate to investigate these potential effects of N-Methyl omeprazole.

-

Anti-inflammatory Effects: Omeprazole has demonstrated anti-inflammatory properties in vitro, including the inhibition of pro-inflammatory cytokine production (e.g., IL-8) and the modulation of neutrophil function.[14][15] These effects could be assessed for N-Methyl omeprazole using cell-based assays with immune cells or endothelial cells stimulated with inflammatory agents.

Conclusion

N-Methyl omeprazole, as a close structural analog of omeprazole, is predicted to exhibit similar in vitro biological activities, primarily as an inhibitor of the H+/K+-ATPase. Furthermore, it is likely to interact with CYP metabolic enzymes, particularly CYP2C19 and CYP3A4. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of N-Methyl omeprazole. The generation of quantitative data, such as IC50 and Ki values, will be critical in defining its pharmacological profile and assessing its potential for further development or as a relevant impurity in omeprazole formulations. Further studies are warranted to elucidate the specific biological activities of N-Methyl omeprazole and to understand its pharmacological and toxicological significance.

References

- 2. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpp.in [ajpp.in]

- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lnhlifesciences.org [lnhlifesciences.org]

- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms involved in anti-inflammatory effects of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of N-Methyl Omeprazole as a Drug Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of N-Methyl omeprazole, a potential impurity in the active pharmaceutical ingredient (API) omeprazole. This document outlines the formation pathways, analytical methodologies, and regulatory considerations for this specific impurity, serving as a vital resource for professionals in pharmaceutical development and quality control.

Introduction to Omeprazole and its Impurities

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. As with any pharmaceutical product, the purity of the omeprazole API is critical to its safety and efficacy. The manufacturing process and degradation of omeprazole can lead to the formation of related substances, or impurities. One such process-related impurity is N-Methyl omeprazole. Structurally similar to the parent drug, N-Methyl omeprazole is characterized by the methylation of a nitrogen atom on the benzimidazole ring of the omeprazole molecule.[][2][3] The presence of this and other impurities must be carefully monitored and controlled to meet stringent regulatory standards.

Formation of N-Methyl Omeprazole

The primary pathway for the formation of N-Methyl omeprazole is through the N-methylation of the benzimidazole core of the omeprazole molecule. This can occur as a side reaction during the synthesis of omeprazole if a methylating agent is present, or through the use of reagents and solvents that can act as methyl sources under certain reaction conditions. The benzimidazole ring system possesses two nitrogen atoms that can potentially be methylated, leading to a mixture of isomers.[2][4]

The general mechanism involves the deprotonation of the benzimidazole nitrogen by a base, creating a nucleophilic anion that then reacts with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The regioselectivity of the methylation can be influenced by steric and electronic factors of the substituent groups on the benzimidazole ring.

Figure 1: Simplified pathway for the formation of N-Methyl omeprazole.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in drug substances and products.[5][6] While N-Methyl omeprazole may not be listed as a named impurity with a specific limit in all pharmacopeial monographs, it falls under the category of "unspecified" or "any individual" impurity. Adherence to the thresholds set by the International Council for Harmonisation (ICH) is also critical.[7][8]

| Parameter | USP Limit (Omeprazole Drug Substance) | USP Limit (Omeprazole Delayed-Release Capsules) | ICH Q3A/Q3B Thresholds (Typical) |

| Any Individual Unspecified Impurity | ≤ 0.3%[9] | ≤ 0.5%[10][11] | Identification: ≥ 0.10% or 1.0 mg/day intake |

| Total Impurities | ≤ 1.0%[9] | ≤ 2.0%[10][11] | Qualification: ≥ 0.15% or 1.0 mg/day intake |

Table 1: Pharmacopeial and ICH Limits for Omeprazole Impurities.[7][8][9][10][11]

Analytical Methodologies for Identification and Quantification

The identification and quantification of N-Methyl omeprazole in omeprazole samples are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone for routine quality control of omeprazole and its related substances.

Experimental Protocol: HPLC-UV for Impurity Profiling

This protocol outlines a general method for the separation and quantification of N-Methyl omeprazole.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Phosphate buffer (pH 7.4).[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient Program: A gradient elution is typically employed to achieve optimal separation of all related substances. An example program starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained impurities.

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection: UV at 302 nm.[14]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solution: Prepare a standard solution of N-Methyl omeprazole reference standard in a suitable diluent (e.g., a mixture of mobile phase components) at a concentration relevant to the impurity limit.

-

Test Solution: Accurately weigh and dissolve the omeprazole drug substance or the contents of capsules in the diluent to a known concentration.

-

-

Quantification: The amount of N-Methyl omeprazole in the test sample is determined by comparing the peak area of the N-Methyl omeprazole peak in the test chromatogram to the peak area of the corresponding peak in the standard chromatogram.

| Method Validation Parameter | Typical Performance |

| Linearity (µg/mL) | 0.01 - 150 (for omeprazole enantiomers, indicative for impurities)[15] |

| Limit of Detection (LOD) | Varies by method, often in the low ng/mL range. |

| Limit of Quantification (LOQ) | Varies by method, often in the mid-to-high ng/mL range. |

| Precision (%RSD) | Typically < 2% for intra- and inter-day precision.[15] |

| Accuracy (% Recovery) | Typically within 98-102%. |

Table 2: Typical HPLC Method Validation Parameters.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (LC-MS/MS) are powerful tools for the unambiguous identification and structural characterization of impurities, especially at trace levels.

Experimental Protocol: LC-MS/MS for Impurity Identification

-

Chromatographic System: A UHPLC or HPLC system coupled to a mass spectrometer. The chromatographic conditions are often similar to those used for HPLC-UV but may be optimized for MS compatibility (e.g., using volatile mobile phase additives like ammonium formate or formic acid).

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Precursor Ion (m/z): For N-Methyl omeprazole (C₁₈H₂₁N₃O₃S), the protonated molecule [M+H]⁺ is monitored at m/z 359.44.

-

Product Ions (m/z): Fragmentation of the precursor ion will yield characteristic product ions that can be used for confirmation. For omeprazole, a major fragment is observed at m/z 198.05; similar fragmentation patterns would be expected for N-Methyl omeprazole.[8]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for high-sensitivity quantification.

-

Figure 2: General experimental workflow for the identification of N-Methyl omeprazole.

Synthesis of N-Methyl Omeprazole Reference Standard

The availability of a well-characterized N-Methyl omeprazole reference standard is essential for the accurate quantification of this impurity.[][3] While not commercially available as a standard from all pharmacopeias, it can be synthesized for in-house use.

Experimental Protocol: Synthesis of N-Methyl Omeprazole

This protocol is a general guideline based on the N-methylation of benzimidazoles.

-

Dissolution and Deprotonation: Dissolve omeprazole in a suitable aprotic solvent (e.g., dimethylformamide). Add a strong base, such as sodium hydride, portion-wise at a reduced temperature (e.g., 0°C) to deprotonate the benzimidazole nitrogen.

-

Methylation: Slowly add a methylating agent, such as methyl iodide, to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the N-Methyl omeprazole isomers.

-

Characterization: Confirm the structure and purity of the synthesized N-Methyl omeprazole using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Conclusion

The control of N-Methyl omeprazole as a drug impurity is a critical aspect of ensuring the quality, safety, and efficacy of omeprazole drug products. This technical guide has provided a detailed overview of the formation, regulatory limits, and analytical methodologies for this impurity. A thorough understanding of these aspects, coupled with the implementation of robust analytical methods and the use of well-characterized reference standards, is essential for pharmaceutical scientists and drug development professionals. The continued application of these principles will ensure that omeprazole products consistently meet the high standards required by regulatory authorities and patients worldwide.

References

- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 3. N′-甲基奥美拉唑 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Methyl OMeprazole (Mixture of isoMers with the Methylated nitrogens of iMidazole) | 89352-76-1 [chemicalbook.com]

- 5. drugfuture.com [drugfuture.com]

- 6. drugfuture.com [drugfuture.com]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. uspnf.com [uspnf.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. banglajol.info [banglajol.info]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of N-Methyl Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the pharmacokinetics and metabolism of N-Methyl omeprazole as a primary drug candidate is available in the public domain. This guide synthesizes the existing information, primarily focusing on its role as an impurity and reference standard for omeprazole, and infers potential metabolic pathways based on the well-documented metabolism of omeprazole.

Introduction

N-Methyl omeprazole is a methylated derivative of omeprazole, a widely used proton pump inhibitor. Structurally, a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring system.[][2] While not developed as a therapeutic agent itself, N-Methyl omeprazole is of significant interest to the pharmaceutical industry as it can be present as an impurity in omeprazole drug products.[] Its presence can arise from the synthesis process or as a degradation product.[] Understanding the analytical detection, potential metabolic fate, and pharmacokinetic profile of such impurities is crucial for ensuring the safety and efficacy of the parent drug. This guide provides a comprehensive overview of the available technical information regarding N-Methyl omeprazole.

Analytical Methodologies

The quantification and identification of N-Methyl omeprazole are primarily achieved through chromatographic techniques, where it serves as a reference standard to ensure the purity of omeprazole formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of N-Methyl omeprazole. Various methods have been developed for the separation and quantification of omeprazole and its related impurities.

Table 1: HPLC Method Parameters for N-Methyl Omeprazole Analysis

| Parameter | Details | Reference |

| Column | C18 column (100 mm x 4.6 mm, 3.5 µm particle size) | [] |

| Mobile Phase | A mixture of acetonitrile/aqueous buffer (25/75, v/v) or methanol/aqueous buffer (45/55, v/v) | [] |

| Detection | Diode-array UV detector at 302 nm for analysis and 342 nm for excessive levels. | [] |

| Sample Concentration | 0.007 mg/mL N-Methyl-omeprazole Impurity 1 | [] |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for the separation of omeprazole from its impurities, including N-methylated derivatives.

Table 2: HPTLC Method Parameters

| Parameter | Details | Reference |

| Mobile Phase | Chloroform–2-propanol–25% ammonia–acetonitrile (10.8 + 1.2 + 0.3 + 4, v/v) | [3] |

| Validation | Regression coefficients (r > 0.998), Recovery (90.7–120.0%), Detection limit (0.025–0.05%) | [3] |

Experimental Protocols

HPLC Method for Impurity Profiling: A chromatograph equipped with a binary pump, an auto-sampler with a 900-μL sample loop, a diode-array UV-detector, and a thermostated column oven is utilized.[] Separation is achieved on a C18 column (100 mm x 4.6 mm, 3.5 µm).[] The mobile phase consists of either a 25/75 (v/v) acetonitrile/aqueous buffer or a 45/55 (v/v) methanol/aqueous buffer.[] Samples containing omeprazole and its impurities, including N-Methyl omeprazole at a concentration of 0.007 mg/mL, are injected in duplicate.[] Detection is performed at 302 nm.[]

HPTLC for Separation of Omeprazole and Impurities: The separation of omeprazole, pantoprazole, and their impurities like omeprazole sulfone and N-methylpantoprazole is performed using HPTLC. A mobile phase of chloroform–2-propanol–25% ammonia–acetonitrile in the ratio of 10.8:1.2:0.3:4 (v/v) provides good resolution.[3]

Inferred Pharmacokinetics and Metabolism

Predicted Metabolic Pathways

The metabolism of omeprazole involves hydroxylation, sulfoxidation, and demethylation.[4][5] It is plausible that N-Methyl omeprazole undergoes similar biotransformations.

-

Hydroxylation: CYP2C19 is known to hydroxylate the 5-methyl group of omeprazole to form 5-hydroxyomeprazole.[4][5] It is likely that N-Methyl omeprazole would also be a substrate for CYP2C19, leading to hydroxylated metabolites.

-

Sulfoxidation: CYP3A4 primarily metabolizes the S-enantiomer of omeprazole to omeprazole sulfone.[4] N-Methyl omeprazole could also undergo oxidation at the sulfoxide group, mediated by CYP3A4.

-

N-Demethylation: While the primary focus is on the N-methylation of omeprazole, it is a common metabolic reaction for N-methylated compounds to undergo N-demethylation. This would convert N-Methyl omeprazole back to omeprazole, which would then enter its own metabolic cascade.

Below is a diagram illustrating the logical relationship and potential metabolic crossover between omeprazole and N-Methyl omeprazole.

Figure 1. Logical relationship of N-Methyl Omeprazole.

Experimental Workflow for Metabolite Identification

To definitively characterize the metabolism of N-Methyl omeprazole, a structured experimental approach would be necessary.

Figure 2. Experimental workflow for metabolite ID.

A study on omeprazole metabolism in rats involved oral administration of a 400 µmol/kg dose of a mixture of [3H]- and [14C]omeprazole.[7] Metabolites in the urine were subsequently identified using HPLC thermospray MS and MS/MS, with some being isolated and characterized by 1H NMR.[7] A similar approach could be applied to elucidate the metabolic profile of N-Methyl omeprazole.

Conclusion and Future Directions

N-Methyl omeprazole is an important compound in the quality control of omeprazole manufacturing. While its own pharmacokinetic and metabolic profiles have not been a primary research focus, understanding its potential biological fate is essential for a complete safety assessment of the parent drug. Future research should aim to perform dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies on N-Methyl omeprazole to provide empirical data on its pharmacokinetic parameters and to confirm the predicted metabolic pathways. Such studies would provide valuable information for regulatory submissions and enhance the overall understanding of omeprazole-related compounds.

References

- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 3. akjournals.com [akjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ClinPGx [clinpgx.org]

- 6. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A metabolic route of omeprazole involving conjugation with glutathione identified in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structures of N-Methyl Omeprazole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers. Its metabolism and potential degradation pathways can lead to the formation of various related substances, including N-methylated derivatives. The position of the methyl group on the benzimidazole nitrogen atom results in two primary constitutional isomers: N-1-methyl-6-methoxy-omeprazole and N-3-methyl-5-methoxy-omeprazole. Furthermore, as omeprazole is chiral at the sulfur atom, each of these N-methylated isomers also exists as a pair of (S)- and (R)-enantiomers. Accurate structural elucidation and separation of these isomers are critical for impurity profiling, metabolite identification, and ensuring the quality and safety of omeprazole-based pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the methodologies employed for the separation and structural characterization of N-Methyl omeprazole isomers.

Isomeric Forms of N-Methyl Omeprazole

N-methylation of the benzimidazole ring of omeprazole can occur at two distinct nitrogen atoms, leading to two constitutional isomers. Concurrently, the inherent chirality of the sulfoxide group means each constitutional isomer exists as a pair of enantiomers.

-

Constitutional Isomers:

-

N-1-Methyl-6-methoxy-omeprazole: Methylation at the N-1 position of the benzimidazole ring.

-

N-3-Methyl-5-methoxy-omeprazole: Methylation at the N-3 position of the benzimidazole ring.

-

-

Enantiomeric Forms:

-

(S)-N-Methyl omeprazole

-

(R)-N-Methyl omeprazole

-

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of N-Methyl omeprazole isomers. Both reversed-phase and chiral chromatography are employed to resolve the constitutional isomers and enantiomers, respectively.

Reversed-Phase HPLC for Constitutional Isomer Separation

Reversed-phase HPLC (RP-HPLC) is effective for separating the N-1 and N-3 methyl isomers. The difference in polarity between the two isomers allows for their resolution on a C18 stationary phase.

Experimental Protocol: RP-HPLC Separation

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted) |

| Gradient | A gradient elution is typically employed for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 302 nm |

| Temperature | Ambient |

Chiral HPLC for Enantiomeric Separation

The separation of the (S) and (R)-enantiomers of each N-methyl isomer necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective.[4][5][6][7][8]

Experimental Protocol: Chiral HPLC Separation

| Parameter | Specification |

| Column | Chiralpak AD or similar amylose-based CSP |

| Mobile Phase | Hexane:Ethanol (e.g., 40:60 v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at 302 nm |

| Temperature | Ambient |

Spectroscopic Characterization

The definitive structural elucidation of the separated isomers is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the N-1 and N-3 methyl isomers. The chemical shifts of the protons and carbons in the benzimidazole ring are particularly sensitive to the position of the N-methyl group. The assignment of NMR signals is often aided by comparison with the spectra of the parent omeprazole tautomers.[2][9]

Expected ¹H and ¹³C NMR Spectral Data

While a complete experimental dataset is not publicly available in a comparative format, the following table summarizes the expected key differentiating signals based on the known spectra of omeprazole and its derivatives.[2][9][10] The exact chemical shifts will be dependent on the solvent and experimental conditions.

| Nucleus | N-1-Methyl-6-methoxy Isomer (Expected) | N-3-Methyl-5-methoxy Isomer (Expected) | Key Differentiating Feature |

| ¹H NMR | |||

| N-CH₃ | Singlet, ~3.7 ppm | Singlet, ~3.7 ppm | |

| O-CH₃ (Benzimidazole) | Singlet, ~3.9 ppm | Singlet, ~3.9 ppm | |

| Aromatic Protons | Distinct pattern for 6-methoxy substitution | Distinct pattern for 5-methoxy substitution | The chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring will differ significantly due to the placement of the methoxy and N-methyl groups. |

| ¹³C NMR | |||

| N-CH₃ | ~30-35 ppm | ~30-35 ppm | |

| O-CH₃ (Benzimidazole) | ~56 ppm | ~56 ppm | |

| C4, C5, C6, C7 | Specific chemical shifts for 6-methoxy substitution | Specific chemical shifts for 5-methoxy substitution | The carbon chemical shifts in the benzimidazole ring, particularly C4, C5, C6, and C7, will be indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the N-Methyl omeprazole isomers and to provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) mass spectra will show a molecular ion peak corresponding to the molecular formula C₁₈H₂₁N₃O₃S (m/z 359.13).[11]

Expected Fragmentation Pattern

The fragmentation of N-Methyl omeprazole is expected to be analogous to that of omeprazole. The primary fragmentation pathway involves the cleavage of the bond between the methylene group and the sulfoxide, leading to two main fragments: the N-methylated benzimidazole moiety and the substituted pyridine moiety.[11][12]

Logical Workflow for Structure Elucidation

The process of separating and identifying the N-Methyl omeprazole isomers follows a logical progression of analytical techniques.

Synthesis of N-Methyl Omeprazole Isomers

The synthesis of N-Methyl omeprazole isomers for use as reference standards typically involves the methylation of omeprazole or a suitable precursor. The reaction conditions can be controlled to influence the regioselectivity of the methylation, but a mixture of N-1 and N-3 isomers is often obtained, necessitating subsequent purification.

Experimental Protocol: Synthesis

A general synthetic approach involves the reaction of the sulfide precursor of omeprazole with a methylating agent, followed by oxidation to the sulfoxide.

Conclusion

The comprehensive structural elucidation of N-Methyl omeprazole isomers is a multi-step process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the separation, identification, and characterization of these important omeprazole-related substances, thereby supporting drug quality control and metabolic studies. The ability to distinguish between the constitutional isomers and their respective enantiomers is paramount for a complete understanding of the impurity profile of omeprazole.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 4. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-Methyl Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-Methyl omeprazole, a significant compound often identified as an impurity or analog of the widely used proton pump inhibitor, Omeprazole. This guide covers its chemical identity, physicochemical properties, detailed experimental protocols, and relevant biochemical pathways.

Chemical Identification and Synonyms

N-Methyl omeprazole is structurally analogous to omeprazole, differing by a methyl group on one of the nitrogen atoms of the benzimidazole ring.[] It can exist as a mixture of isomers depending on which nitrogen is methylated.[2] The presence of this compound as an impurity is a critical consideration in the manufacturing and quality control of omeprazole, as it may arise from incomplete reactions or side reactions during synthesis.[]

The compound is utilized as a reference standard in analytical method development, particularly for techniques like HPLC and LC-MS, to ensure the purity and stability of omeprazole formulations.[]

Table 1: Chemical Identifiers for N-Methyl Omeprazole

| Identifier Type | Data | Reference(s) |

| IUPAC Name | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | [] |

| CAS Number | 89352-76-1 (for the 5-methoxy isomer); 784143-42-6 (for the 6-methoxy isomer) | [2][3][4][5] |

| Molecular Formula | C₁₈H₂₁N₃O₃S | [][2] |

| Chemical Synonyms | N'-Methyl OmeprazoleOmeprazole N-Methyl 5-Methoxy Analog(5-Desmethoxy-6-methoxy) 1-N-Methyl Omeprazole5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole1-N-Methyl OmeprazoleOmeprazole Impurity X | [][3][5][6] |

Physicochemical and Analytical Data

The quantitative properties of N-Methyl omeprazole are essential for its identification, purification, and use as a reference standard.

Table 2: Quantitative Data for N-Methyl Omeprazole

| Property | Value | Reference(s) |

| Molecular Weight | 359.44 g/mol | [][2] |

| Appearance | White to Off-white Solid | [] |

| Purity (Typical) | >95% (via HPLC) | [][2] |

| Storage Condition | -20°C | [] |

| SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC | [] |

| InChI Key | RUGQJBJNYIHOIW-UHFFFAOYSA-N | [] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of N-Methyl omeprazole in a research or quality control setting.

The synthesis of N-Methyl omeprazole can be achieved via the N-methylation of the corresponding sulfide precursor (Pyrmetazole), followed by oxidation.[7]

Protocol: Two-Step Synthesis

-

Step 1: N-Methylation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Precursor)

-

Dissolve the sulfide precursor (1 mole) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as sodium hydroxide (NaOH), to the solution and stir.

-

Introduce a methylating agent, like methyl iodide (CH₃I), to the reaction mixture.

-

Maintain the reaction at room temperature, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, the N-methylated sulfide (N-methylated Pyrmetazole) is isolated and purified using column chromatography.[7]

-

-

Step 2: Oxidation to N-Methyl Omeprazole

-

Dissolve the purified N-methylated sulfide (1 mole) in a chlorinated solvent, such as dichloromethane.[8]

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.1 moles), dropwise while maintaining the low temperature.[8][9]

-

Stir the mixture for 1-3 hours, continuing to monitor by TLC until the starting sulfide is consumed.[8]

-

Upon completion, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-Methyl omeprazole.

-

The final product can be further purified by recrystallization from a suitable solvent system like ethanol or methanol/water.[8]

-

This protocol outlines a method for the detection and quantification of N-Methyl omeprazole, often as an impurity in omeprazole samples.[][10]

Methodology: Reversed-Phase HPLC

-

Instrumentation: An HPLC system equipped with a binary pump, autosampler, thermostated column oven, and a Diode-Array Detector (DAD) or UV detector.[]

-

Column: C18 stationary phase (e.g., 100 mm length, 4.6 mm diameter, 3.5 µm particle size).[]

-

Mobile Phase: A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5 v/v).[11]

-

Elution Mode: Isocratic elution.[11]

-

Flow Rate: 0.5 - 1.0 mL/min.[11]

-

Detection Wavelength: Determined by UV-Vis spectrophotometry; typically in the range of 280-305 nm for omeprazole and related substances.[12]

-

Procedure:

-

Prepare standard solutions of N-Methyl omeprazole at known concentrations in a suitable diluent (e.g., methanol or mobile phase).

-

Prepare the sample solution containing omeprazole to be tested for impurities.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the N-Methyl omeprazole peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity by comparing the peak area in the sample to the calibration curve generated from the standard solutions.

-

Signaling Pathways and Experimental Workflows

Visual diagrams help in understanding the complex biochemical and procedural relationships involving N-Methyl omeprazole and its parent compound.

As a close structural analog, N-Methyl omeprazole is relevant to the mechanism of action of omeprazole. Omeprazole itself is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide.[13][14] This active molecule then irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[15][16]

Caption: Mechanism of proton pump inhibition by omeprazole.

The synthesis of N-Methyl omeprazole involves a clear, multi-step chemical process followed by purification and analysis to ensure the final product meets required specifications.

Caption: Workflow for the synthesis and purification of N-Methyl omeprazole.

References

- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 3. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89352-76-1|N-Methyl Omeprazole|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. akjournals.com [akjournals.com]

- 11. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 12. ijpsm.com [ijpsm.com]

- 13. Omeprazole - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 15. verification.fda.gov.ph [verification.fda.gov.ph]

- 16. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyl Omeprazole: A Technical Guide on Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl omeprazole is a close structural analog and a known impurity of omeprazole, a widely used proton pump inhibitor (PPI).[][2] While specific pharmacological data on N-Methyl omeprazole is limited, its structural similarity to omeprazole allows for inferred mechanisms of action and potential physiological effects. This technical guide consolidates the available information on N-Methyl omeprazole and extrapolates its likely pharmacological profile based on the extensive research conducted on omeprazole. The document covers the presumed mechanism of action, potential therapeutic applications and adverse effects, and detailed experimental protocols relevant to the study of proton pump inhibitors.

Introduction: N-Methyl Omeprazole

N-Methyl omeprazole is characterized by the addition of a methyl group to the benzimidazole moiety of the omeprazole structure.[][3] It is primarily utilized as a reference standard in the quality control of omeprazole manufacturing to detect and quantify impurities.[] Furthermore, its structural similarity makes it a valuable tool in structure-activity relationship (SAR) studies to understand the pharmacophore of benzimidazole-based proton pump inhibitors.[]

Chemical Structure:

-

IUPAC Name: 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[]

-

Molecular Formula: C₁₈H₂₁N₃O₃S[3]

-

Molecular Weight: 359.44 g/mol [3]

Presumed Mechanism of Action: Proton Pump Inhibition

N-Methyl omeprazole, like its parent compound omeprazole, is presumed to act as an irreversible inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).[][4][5] This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining.[4][5]

The proposed mechanism involves:

-

Prodrug Activation: N-Methyl omeprazole is a prodrug that, after systemic absorption, accumulates in the acidic canaliculi of gastric parietal cells.[4]

-

Acid-Catalyzed Conversion: In this acidic environment, the molecule undergoes a structural rearrangement to form a reactive sulfenamide intermediate.[]

-

Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[5]

-

Suppression of Acid Secretion: This inhibition blocks both basal and stimulated gastric acid secretion, regardless of the stimulus.[4]

The duration of action is expected to be long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump enzymes.[4]

Figure 1: Proposed mechanism of action for N-Methyl Omeprazole.

Potential Pharmacological Effects

Based on the well-documented effects of omeprazole, the following pharmacological activities can be anticipated for N-Methyl omeprazole.

Gastric Acid Suppression

The primary effect would be the potent and long-lasting inhibition of gastric acid secretion. This is the cornerstone of treatment for acid-related disorders such as:

Anti-Cancer Properties

Recent research has highlighted potential anti-cancer activities of omeprazole, which may extend to its N-methylated analog. These effects are thought to be independent of acid suppression and may involve:

-

Inhibition of Tumor Growth: Omeprazole has been shown to suppress cancer cell proliferation.[7]

-

Sensitization to Chemotherapy: It may enhance the efficacy of chemotherapeutic agents in gastric cancer cells.[8]

-

Modulation of Signaling Pathways: Omeprazole has been found to inhibit the m6A demethylase FTO, leading to the activation of mTORC1 and upregulation of DDIT3, which can affect cancer cell survival.[8] It has also been shown to promote the degradation of the Snail protein, a key factor in epithelial-mesenchymal transition (EMT) and metastasis.[7]

It is important to note that long-term use of proton pump inhibitors has also been associated with an increased risk of gastric cancer, potentially due to hypergastrinemia and changes in the gastric microbiota.[9][10]

Quantitative Data (Omeprazole)

| Parameter | Value | Context | Reference |

| H⁺/K⁺-ATPase Inhibition (IC₅₀) | 5.8 µM | In vitro enzyme assay | |

| Histamine-Induced Acid Formation (IC₅₀) | 0.16 µM | In vitro assay | |

| CYP2C19 Inhibition (Ki) | 3.1 µM | In vitro enzyme assay | |

| CYP2C9 Inhibition (Ki) | 40.1 µM | In vitro enzyme assay | |

| CYP3A Inhibition (Ki) | 84.4 µM | In vitro enzyme assay | |

| Oral Bioavailability | 30-40% | In humans | [6] |

| Plasma Half-life | 0.5 - 1 hour | In healthy subjects | [6] |

| Protein Binding | ~95% | In human plasma | [6] |

Detailed Experimental Protocols

The following are standard methodologies used to evaluate the pharmacological effects of proton pump inhibitors.

In Vivo Measurement of Gastric Acid Secretion

This protocol is used to assess the antisecretory activity of a compound in an animal model.

-

Animal Preparation: A patient or animal subject is fasted overnight.[11] A gastric tube (nasogastric or endoscopic) is inserted into the stomach.[12]

-

Basal Acid Output (BAO) Measurement: Gastric contents are collected for a baseline period (e.g., 1 hour, in 15-minute intervals) to measure unstimulated acid secretion.[11][12]

-

Drug Administration: The test compound (e.g., N-Methyl omeprazole) is administered.

-

Stimulation: After a set period, a secretagogue such as pentagastrin (6 µg/kg) or histamine is administered subcutaneously to stimulate acid secretion.[12][13]

-

Maximal Acid Output (MAO) Measurement: Gastric juice is collected for a defined period post-stimulation (e.g., 1-2 hours, in 15-minute intervals).[12][13]

-

Analysis: The volume and pH of each sample are measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.[11][13] Acid output is expressed in mmol HCl/hour.[13]

Figure 2: Workflow for in vivo measurement of gastric acid secretion.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

-

Enzyme Preparation: H⁺/K⁺-ATPase is isolated from an appropriate source, typically hog gastric mucosa.

-

Assay Reaction: The enzyme is incubated with ATP and K⁺ ions in a buffered solution. The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Inhibitor Addition: The assay is run in the presence of varying concentrations of the test compound (N-Methyl omeprazole). The compound is typically pre-incubated with the enzyme in an acidic medium to facilitate its activation.

-

Data Analysis: The rate of Pi formation is measured, often using a colorimetric method. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Potential Adverse Effects and Drug Interactions

The adverse effect profile of N-Methyl omeprazole is likely to be similar to that of omeprazole. Common side effects include headache, abdominal pain, nausea, diarrhea, and vomiting.[6]

A significant consideration for any benzimidazole-based PPI is its metabolism via the cytochrome P450 system, particularly CYP2C19 and CYP3A4.[6][14]

-

Drug-Drug Interactions: Inhibition of these enzymes can lead to altered plasma concentrations of other drugs that are metabolized by the same pathways.[6]

-

Pharmacogenomics: Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in PPI metabolism, affecting both efficacy and the potential for adverse events.[15][16]

Conclusion

N-Methyl omeprazole is a valuable research tool and a critical reference standard in the pharmaceutical industry. While it is not developed as a therapeutic agent itself, its presumed pharmacological profile as a proton pump inhibitor mirrors that of its well-established parent compound, omeprazole. The potential for potent gastric acid suppression and emerging anti-cancer properties warrant further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study of N-Methyl omeprazole and other novel proton pump inhibitors.

References

- 2. N-Methyl OMeprazole (Mixture of isoMers with the Methylated nitrogens of iMidazole) | 89352-76-1 [chemicalbook.com]

- 3. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]

- 4. Omeprazole - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 6. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does Omeprazole Cause Cancer? [verywellhealth.com]

- 10. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. A Pharmacogenetics-Based Approach to Managing Gastroesophageal Reflux Disease: Current Perspectives and Future Steps - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl Omeprazole: A Technical Guide on its Role as a Process Impurity and a Putative Metabolite of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The resulting metabolites are crucial for understanding the drug's efficacy and safety profile. While hydroxyomeprazole, omeprazole sulfone, and 5-O-desmethylomeprazole are the well-characterized major metabolites, the status of N-methyl omeprazole has been a subject of inquiry. This technical guide provides a comprehensive overview of N-methyl omeprazole, clarifying its primary role as a process-related impurity and degradation product rather than a significant biological metabolite. The guide details the established metabolic pathways of omeprazole, analytical methodologies for metabolite and impurity profiling, and the available data on N-methyl omeprazole.

Chemical and Physical Properties of N-Methyl Omeprazole

N-methyl omeprazole is a derivative of omeprazole where a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring.[1][2]

Table 1: Chemical and Physical Properties of N-Methyl Omeprazole

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | [1] |

| Molecular Formula | C₁₈H₂₁N₃O₃S | [3] |

| Molecular Weight | 359.44 g/mol | [3] |

| Appearance | White to Off-white Solid | [] |

| Purity (as a reference standard) | >95% (HPLC) | [3] |

| Storage Temperature | -20°C | [3] |

Omeprazole Metabolism: The Major Pathways

Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[5] The metabolism is stereoselective, with different pathways favored for the R- and S-enantiomers of omeprazole.[6]

The three main metabolites formed are:

-

Hydroxyomeprazole: Formed by the hydroxylation of the methyl group on the pyridine ring, predominantly catalyzed by CYP2C19.[6]

-

Omeprazole Sulfone: Results from the oxidation of the sulfoxide group, mainly mediated by CYP3A4.[6]

-

5-O-Desmethylomeprazole: Formed via O-demethylation at the 5-methoxy position of the benzimidazole ring, also catalyzed by CYP2C19.[6]

These metabolites are pharmacologically inactive and are further conjugated before excretion.[7]

N-Methyl Omeprazole: Metabolite or Impurity?